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Compound Name: Celivarone

Cat. No.: B1668370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Celivarone is an investigational drug that has undergone clinical trials but has not

been approved for therapeutic use. The information presented in this document is based on

publicly available data from preclinical and clinical studies. Detailed quantitative

pharmacokinetic parameters and comprehensive experimental protocols are not widely

available, likely due to the discontinuation of the drug's development.

Introduction
Celivarone is a non-iodinated benzofuran derivative, structurally analogous to the potent

antiarrhythmic agent amiodarone.[1] Developed as a potential alternative to amiodarone with a

more favorable safety profile, particularly concerning thyroid toxicity, Celivarone was

investigated for the management of both atrial and ventricular arrhythmias.[1] This technical

guide provides a comprehensive overview of the available pharmacokinetic and

pharmacodynamic properties of Celivarone, with a focus on its mechanism of action and data

from key clinical trials.

Pharmacodynamics
Mechanism of Action
Celivarone exhibits a multifactorial mechanism of action, classifying it as a multi-channel

blocking antiarrhythmic agent with properties spanning all four Vaughan-Williams classes.[1] Its
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primary pharmacodynamic effect is the modulation of cardiac ion channel activity, leading to

alterations in the cardiac action potential.

The principal mechanisms of action include:

Sodium (Na+) Channel Blockade (Class I activity): Celivarone blocks fast sodium channels,

which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action

potential. This action decreases the maximum rate of depolarization and slows conduction

velocity in the atria, ventricles, and His-Purkinje system.

Beta-Adrenergic Receptor Inhibition (Class II activity): Celivarone is an inhibitor of β1-

adrenergic receptors.[1] This sympatholytic activity reduces the effects of catecholamines on

the heart, leading to a decrease in heart rate and myocardial contractility.

Potassium (K+) Channel Blockade (Class III activity): Celivarone blocks several types of

potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed

rectifier potassium current, as well as the acetylcholine-activated potassium current (IKACh)

and the ultrarapid delayed rectifier potassium current (IKv1.5).[1] This blockade prolongs the

duration of the cardiac action potential and the effective refractory period, which are key

mechanisms for terminating and preventing re-entrant arrhythmias.

L-type Calcium (Ca2+) Channel Blockade (Class IV activity): Celivarone also blocks L-type

calcium channels, which are involved in the plateau phase of the cardiac action potential and

are the primary carriers of depolarizing current in the sinoatrial and atrioventricular nodes.

This action can slow the sinus rate and atrioventricular nodal conduction.

Signaling Pathway of Celivarone's Multi-Channel
Blockade
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Caption: Celivarone's multi-channel blockade mechanism of action.

Pharmacokinetics
Detailed quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of

Celivarone in humans are not publicly available. DrugBank lists most pharmacokinetic

parameters as "Not Available". The following is a qualitative summary based on the nature of

the compound and information from clinical trial overviews.

Absorption: As Celivarone was administered orally in clinical trials, it is expected to be

absorbed from the gastrointestinal tract.

Distribution: Specific data on plasma protein binding and volume of distribution are not

available.
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Metabolism: The metabolic pathways of Celivarone have not been detailed in the available

literature.

Excretion: The routes and extent of Celivarone and its potential metabolites' excretion are

unknown.

Clinical Trials and Efficacy
Several key clinical trials were conducted to evaluate the efficacy and safety of Celivarone for

the treatment of atrial and ventricular arrhythmias. However, these trials generally failed to

demonstrate a significant therapeutic benefit over placebo.

Key Clinical Trials
Trial Name NCT Identifier Condition Key Findings

MAIA NCT00233441

Atrial

Fibrillation/Flutter

(Maintenance of Sinus

Rhythm)

No significant

difference in time to

AF/AFL relapse

compared to placebo.

At lower doses (50 mg

and 100 mg), there

was a reduction in

symptomatic

recurrences.

CORYFEE NCT00232310

Atrial

Fibrillation/Flutter

(Conversion to Sinus

Rhythm)

No significant

difference in the rate

of spontaneous

conversion to sinus

rhythm compared to

placebo.

ALPHEE NCT00993382

Ventricular

Tachycardia/Fibrillatio

n (Prevention of ICD

interventions or death)

Celivarone was not

effective in preventing

ICD interventions or

sudden death

compared to placebo.
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Experimental Protocols (High-Level Overview)
Detailed protocols for the following clinical trials are not fully public. The information below is a

high-level summary derived from published abstracts and trial registry information.

MAIA (Maintenance of Sinus Rhythm in Patients with Atrial Fibrillation/Flutter):

Design: Randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Patients with a recent history of atrial fibrillation or atrial flutter who were

in sinus rhythm at the time of randomization.

Intervention: Patients were randomized to receive once-daily oral doses of Celivarone (50

mg, 100 mg, 200 mg, or 300 mg), amiodarone (as a calibrator), or placebo.

Primary Endpoint: Time to first recurrence of atrial fibrillation or atrial flutter.

CORYFEE (Conversion of Atrial Fibrillation/Flutter):

Design: Randomized, double-blind, placebo-controlled study.

Patient Population: Patients with ongoing atrial fibrillation or atrial flutter.

Intervention: Patients were randomized to receive once-daily oral doses of Celivarone (300

mg or 600 mg) or placebo.

Primary Endpoint: Rate of spontaneous conversion to sinus rhythm.

ALPHEE (Prevention of ICD Interventions or Death in Patients with an Implantable

Cardioverter-Defibrillator):

Design: Randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Patients with an implantable cardioverter-defibrillator (ICD) for primary or

secondary prevention of sudden cardiac death.

Intervention: Patients were randomized to receive once-daily oral doses of Celivarone (50

mg, 100 mg, or 300 mg), amiodarone (as a calibrator), or placebo.
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Primary Endpoint: Time to first appropriate ICD intervention (shock or anti-tachycardia

pacing) for ventricular tachycardia or ventricular fibrillation, or all-cause mortality.

Clinical Trial Workflow
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Caption: General workflow of the Celivarone clinical trials.

Safety and Tolerability
Across the clinical trials, Celivarone was generally reported to have an acceptable safety

profile, with fewer adverse events observed compared to amiodarone in some studies.

Conclusion
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Celivarone is a multi-channel blocking antiarrhythmic agent that demonstrated a plausible

mechanism of action for the treatment of cardiac arrhythmias in preclinical studies. However,

pivotal clinical trials in patients with atrial and ventricular arrhythmias failed to establish its

efficacy. While the safety profile appeared favorable compared to existing agents like

amiodarone, the lack of demonstrated clinical benefit led to the discontinuation of its

development. The absence of detailed, publicly available pharmacokinetic and preclinical data

limits a more in-depth analysis. This guide summarizes the current state of knowledge on

Celivarone for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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